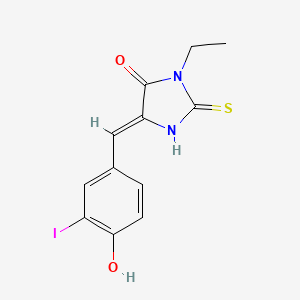
3-(1,3-thiazol-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-thiazol-2-yl)quinoline is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse range of applications in various fields. This compound is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(1,3-thiazol-2-yl)quinoline involves the inhibition of protein kinase C (3-(1,3-thiazol-2-yl)quinoline), an enzyme that plays a critical role in cell signaling pathways. By inhibiting 3-(1,3-thiazol-2-yl)quinoline, this compound can disrupt the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-thiazol-2-yl)quinoline can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(1,3-thiazol-2-yl)quinoline in lab experiments include its high potency and selectivity for 3-(1,3-thiazol-2-yl)quinoline inhibition. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Future research on 3-(1,3-thiazol-2-yl)quinoline could focus on developing more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could investigate the potential of this compound for the treatment of other diseases such as diabetes and neurodegenerative disorders. Finally, research could explore the use of 3-(1,3-thiazol-2-yl)quinoline as a tool for studying 3-(1,3-thiazol-2-yl)quinoline signaling pathways and their role in various cellular processes.
Méthodes De Synthèse
The synthesis of 3-(1,3-thiazol-2-yl)quinoline involves the condensation of 2-aminothiophenol and 2-chloroquinoline in the presence of a suitable base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity of the final product can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(1,3-thiazol-2-yl)quinoline has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cell lines. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-quinolin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c1-2-4-11-9(3-1)7-10(8-14-11)12-13-5-6-15-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAPMRRFCBCQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiazol-2-ylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)
![4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5912398.png)
![1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5912403.png)
![3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912406.png)

![7-[(4-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5912425.png)
![3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5912433.png)
![6,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine](/img/structure/B5912440.png)

![4-bromo-N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B5912456.png)
![N-(2-(4-chlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912464.png)
![(4-bromo-2-{[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5912465.png)